molecular formula C18H15F3N2OS B2426532 5-methyl-3-[3-(trifluoromethyl)phenoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 452923-29-4

5-methyl-3-[3-(trifluoromethyl)phenoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B2426532
CAS No.: 452923-29-4
M. Wt: 364.39
InChI Key: XTAZPBYJPXMNIA-UHFFFAOYSA-N
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Description

2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenoxy group, and a tetrahydrobenzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and improve yield. Continuous flow nitration, for example, has been developed for similar compounds and can be adapted for the synthesis of 2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl and phenoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , trifluoromethylating agents for introducing the trifluoromethyl group , and various oxidizing and reducing agents for modifying the functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce a variety of substituted benzothieno pyrimidines with different functional groups .

Scientific Research Applications

2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific combination of functional groups and its tetrahydrobenzothieno pyrimidine core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS/c1-10-22-16(24-12-6-4-5-11(9-12)18(19,20)21)15-13-7-2-3-8-14(13)25-17(15)23-10/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAZPBYJPXMNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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